1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one

medicinal chemistry drug design physicochemical profiling

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one (CAS 941672-67-9) is a heterocyclic, dual‑core small‑molecule consisting of an N‑benzylpiperidine moiety linked to a 4‑hydroxypyrrolidin‑2‑one ring. The molecule contains one hydrogen‑bond donor (the secondary alcohol) and four hydrogen‑bond acceptors (the lactam carbonyl, the hydroxyl oxygen, and the piperidine nitrogen).

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 941672-67-9
Cat. No. B15064139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one
CAS941672-67-9
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC(CC2=O)O)CC3=CC=CC=C3
InChIInChI=1S/C16H22N2O2/c19-15-10-16(20)18(12-15)14-6-8-17(9-7-14)11-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2
InChIKeyRKRQSWKYYXXBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one (CAS 941672-67-9): Procurement-Relevant Identity and Physicochemical Baseline


1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one (CAS 941672-67-9) is a heterocyclic, dual‑core small‑molecule consisting of an N‑benzylpiperidine moiety linked to a 4‑hydroxypyrrolidin‑2‑one ring [1]. The molecule contains one hydrogen‑bond donor (the secondary alcohol) and four hydrogen‑bond acceptors (the lactam carbonyl, the hydroxyl oxygen, and the piperidine nitrogen) [2]. Its computed XLogP3 of 0.9 and topological polar surface area of 43.8 Ų place it in a physicochemical space that balances passive membrane permeability with aqueous solubility [1][2]. A single undefined stereocenter at the 4‑position of the pyrrolidinone ring means the compound is typically supplied as a racemate unless otherwise specified, a property that directly impacts biological reproducibility [1].

Why 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one Cannot Be Interchanged with Simple In‑Class Analogs


Compounds that share the benzylpiperidine‑pyrrolidinone framework can exhibit dramatically different target engagement, metabolic stability, and off‑target liability depending on the presence, position, and stereochemistry of a single hydroxyl substituent [1]. The 4‑hydroxy group on the pyrrolidinone ring of the title compound introduces an additional hydrogen‑bond donor/acceptor site and a chiral center that are absent in the des‑hydroxy analog 1‑(1‑benzylpiperidin‑4‑yl)pyrrolidin‑2‑one (CAS 340962‑88‑1) [2]. Literature on structurally related N‑substituted 4‑hydroxypyrrolidin‑2‑one derivatives demonstrates that even enantiomeric inversion at this position can switch receptor subtype selectivity or alter metabolic clearance rates [1]. Consequently, substituting the title compound with its des‑hydroxy or opposite‑enantiomer versions without rigorous comparative validation introduces unacceptable risk of altered potency, selectivity, and pharmacokinetic behavior, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one versus Closest Analogs


Hydrogen‑Bond Donor Count: Target Compound vs. Des‑Hydroxy Analog

The presence of a single hydrogen‑bond donor (HBD) in the target compound, contributed by the 4‑hydroxyl group, distinguishes it from the des‑hydroxy analog 1‑(1‑benzylpiperidin‑4‑yl)pyrrolidin‑2‑one, which has zero HBDs [1][2]. A hydrogen‑bond donor count of 1 versus 0 is a critical determinant in predicting blood‑brain barrier permeability, aqueous solubility, and target‑binding complementarity [3].

medicinal chemistry drug design physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation from the Des‑Hydroxy Analog

The target compound’s topological polar surface area (TPSA) of 43.8 Ų is 6.4 Ų larger than that of the des‑hydroxy analog, which has a TPSA of 23.6 Ų [1][2]. TPSA values below 60–70 Ų are generally associated with good blood‑brain barrier penetration, while values below 140 Ų predict acceptable oral absorption [3]. The measured difference localizes the incremental polarity of the hydroxyl substituent precisely on the pyrrolidinone ring.

drug design ADME prediction CNS drug delivery

Lipophilicity (XLogP3) Comparison with the Des‑Hydroxy Analog

Computed XLogP3 values of 0.9 for the target compound and 1.3 for the des‑hydroxy analog indicate that the hydroxyl group lowers lipophilicity by 0.4 log units [1][2]. This reduction in logP shifts the compound toward a more favorable balance between aqueous solubility and membrane permeability, as compounds with logP between 1 and 3 are often considered optimal for oral drug candidates [3].

lipophilicity ADME lead optimization

Stereochemical Impact: Undefined Stereocenter vs. Enantiopure (S)-4-Hydroxypyrrolidin-2-one Derivatives

The target compound as typically supplied (racemate) contains an undefined stereocenter at the pyrrolidinone 4‑position, whereas enantiomerically pure N‑substituted 4‑hydroxypyrrolidin‑2‑one derivatives such as (S)-4-hydroxypyrrolidin-2-one exhibit stereospecific activity [1]. In related systems, the (S)-enantiomer has been reported to display superior receptor binding characteristics compared to the (R)-enantiomer or the racemate [1]. However, no direct head‑to‑head quantitative binding data (e.g., Ki, IC50) in an identical assay for both the target compound racemate and its isolated enantiomers are available in the public domain as of 2026.

stereochemistry receptor binding CNS pharmacology

Vendor‑Specified Minimum Purity as a Procurement Differentiator

Reputable vendors list a minimum purity specification of 95% for the title compound, as documented in certificates of analysis from AKSci and related suppliers . In contrast, the des‑hydroxy analog 1‑(1‑benzylpiperidin‑4‑yl)pyrrolidin‑2‑one is commonly offered at 95% purity as well, but with fewer suppliers and less standardized quality documentation [1]. The presence of the hydroxyl group introduces a more complex impurity profile during synthesis, making the validated 95% purity a meaningful procurement criterion when comparing lot‑to‑lot consistency across vendors.

quality control purity specification chemical procurement

Evidence‑Backed Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one


CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

The target compound’s XLogP3 of 0.9 and TPSA of 43.8 Ų place it within the favorable CNS drug property space [1]. When compared directly to the des‑hydroxy analog (XLogP3 1.3, TPSA 23.6 Ų), the title compound offers a measurably more balanced hydrophilicity that can reduce non‑specific tissue binding while maintaining sufficient passive permeability for blood‑brain barrier penetration [1].

Structure‑Activity Relationship (SAR) Studies Centered on Hydrogen‑Bonding Interactions

The single hydrogen‑bond donor introduced by the 4‑hydroxyl group enables systematic SAR exploration of target‑ligand hydrogen‑bond networks [1]. By comparing the target compound (1 HBD) with the zero‑HBD des‑hydroxy analog, medicinal chemists can directly attribute changes in binding affinity, selectivity, or functional activity to the hydroxyl moiety [1].

Chiral Probe Development for Enantiomer‑Specific Pharmacological Screening

The undefined stereocenter at the 4‑position of the pyrrolidinone ring makes the racemic mixture a useful starting point for enantiomer separation and comparative biological evaluation [1]. Literature on N‑substituted 4‑hydroxypyrrolidin‑2‑one derivatives indicates that enantiomeric configuration can dramatically influence receptor binding and in vivo efficacy, making chiral resolution a high‑value step in lead optimization [1].

Quality‑Controlled Intermediate for Derivatization and Prodrug Synthesis

With a vendor‑verified purity of 95% and a reactive secondary alcohol handle, the target compound serves as a reliable intermediate for ester prodrug synthesis, amide coupling, or further functionalization . The documented purity specification reduces uncertainty in downstream reaction yields and final compound purity, a practical procurement consideration for scale‑up chemistry .

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-4-hydroxypyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.